![molecular formula C18H15FN2O2 B2905996 N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-87-7](/img/structure/B2905996.png)
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
“N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Antimicrobial Activity
The indole moiety is known to possess significant antimicrobial properties. A study has shown that benzimidazole bridged benzophenone substituted indole scaffolds exhibit potent in vitro antimicrobial activity . This suggests that our compound of interest could potentially be developed into a new class of antibacterial agents, especially targeting drug-resistant bacteria.
Antifungal Applications
Indole derivatives have been reported to be effective against a broad array of systematic and superficial fungal infections . Given the structural similarity, N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could be explored for its efficacy in treating fungal infections, possibly offering a new avenue for antifungal therapy.
Antiviral Properties
Indole derivatives have shown promising results as antiviral agents. Specific indole-based compounds have been effective against influenza A and Coxsackie B4 virus with notable inhibitory activity . Research into the antiviral capabilities of our compound could lead to the development of new treatments for viral infections.
Anticancer Research
Indole derivatives are also known for their anticancer activities. The biological activities of these compounds, including their interaction with various cancer cell lines, make them candidates for anticancer drug development . Investigating the anticancer properties of our compound could provide insights into its potential as a therapeutic agent against cancer.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(14-4-2-3-5-15(14)21-11)17(22)18(23)20-10-12-6-8-13(19)9-7-12/h2-9,21H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDWXFRCCMMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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